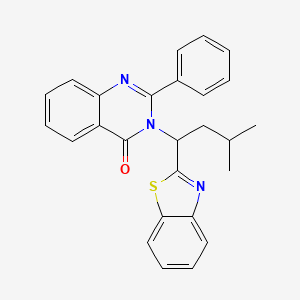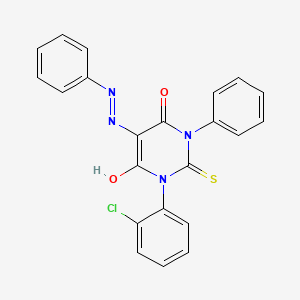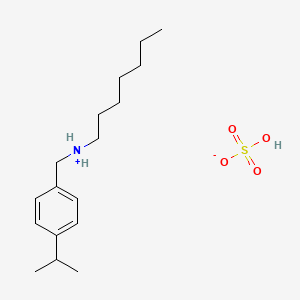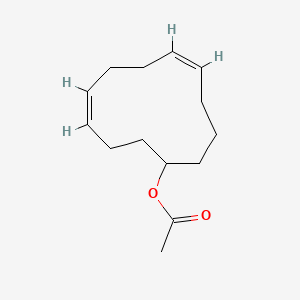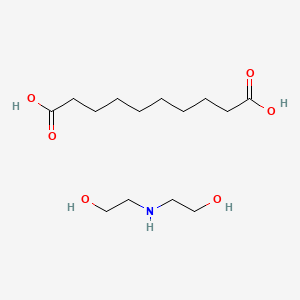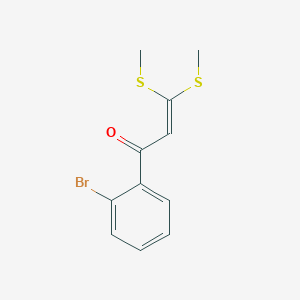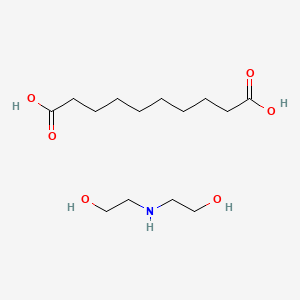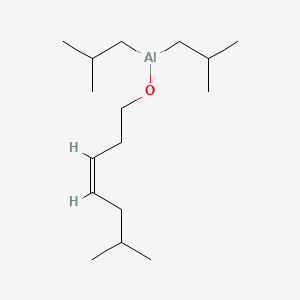
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- is an organoaluminum compound. Organoaluminum compounds are widely used in organic synthesis and industrial applications due to their unique reactivity and ability to form stable complexes with various ligands. This particular compound features a central aluminum atom coordinated to a (3Z)-6-methyl-3-hepten-1-olato ligand and two 2-methylpropyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- typically involves the reaction of aluminum alkyls with the corresponding alcohol. For instance, the reaction of triisobutylaluminum with (3Z)-6-methyl-3-hepten-1-ol under controlled conditions can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides or hydroxides.
Reduction: It can act as a reducing agent in certain reactions, particularly in the reduction of carbonyl compounds.
Substitution: The ligands attached to the aluminum atom can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL) are often used.
Substitution: Ligand exchange reactions can be facilitated by the use of Lewis bases or other coordinating ligands.
Major Products Formed
Oxidation: Aluminum oxides or hydroxides.
Reduction: Reduced organic compounds such as alcohols or amines.
Substitution: New organoaluminum compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydroalumination.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- involves the coordination of the aluminum atom with various substrates. The aluminum center can act as a Lewis acid, facilitating the activation of electrophiles and nucleophiles in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triisobutylaluminum: A similar organoaluminum compound with three isobutyl groups.
Diisobutylaluminum hydride (DIBAL): A reducing agent used in organic synthesis.
Aluminum isopropoxide: Used as a catalyst and reagent in organic synthesis.
Uniqueness
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in chemical reactions
Eigenschaften
CAS-Nummer |
68892-19-3 |
|---|---|
Molekularformel |
C16H33AlO |
Molekulargewicht |
268.41 g/mol |
IUPAC-Name |
[(Z)-6-methylhept-3-enoxy]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C8H15O.2C4H9.Al/c1-8(2)6-4-3-5-7-9;2*1-4(2)3;/h3-4,8H,5-7H2,1-2H3;2*4H,1H2,2-3H3;/q-1;;;+1/b4-3-;;; |
InChI-Schlüssel |
VEPXDOWYZYVTMC-FGSKAQBVSA-N |
Isomerische SMILES |
CC(C)C/C=C\CCO[Al](CC(C)C)CC(C)C |
Kanonische SMILES |
CC(C)CC=CCCO[Al](CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


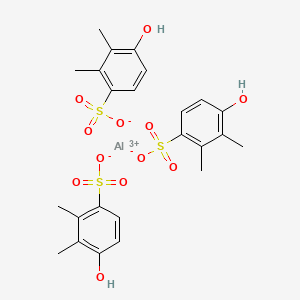


![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
